molecular formula C10H9NO B3187586 8-Methylquinolin-5-ol CAS No. 16026-71-4

8-Methylquinolin-5-ol

Cat. No. B3187586
CAS RN: 16026-71-4
M. Wt: 159.18
InChI Key: RYRIZLUASUZNFN-UHFFFAOYSA-N
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Description

8-Methylquinolin-5-ol, also known as 5-Methylquinolin-8-ol, is a chemical compound with the molecular formula C10H9NO . It is a solid substance at room temperature . The compound is used as a chelating extractant .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves mixing p-aminocresol hydrochloride, glycerol, sulfuric acid, and picric acid, then heating the mixture for 3-4 hours . The mixture is then diluted with water to make it slightly alkaline .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a methyl group attached at the 8th position and a hydroxyl group at the 5th position . The InChI code for this compound is 1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 159.19 .

Scientific Research Applications

Antimicrobial and Anticorrosive Applications

8-Methylquinolin-5-ol derivatives have been studied for their potential in antimicrobial activities. A study highlighted the synthesis of novel ligands related to this compound, showing in vitro antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017). Additionally, these compounds have been evaluated for their anti-corrosion properties, particularly in protecting materials like carbon steel in acidic environments. For example, certain derivatives showed high inhibition efficiencies in protecting carbon steel from corrosion (Rouifi et al., 2020).

Biological and Medicinal Research

There is interest in the biological and medicinal applications of this compound derivatives. For instance, a derivative of 8-Hydroxyquinoline was synthesized and evaluated for potential anti-anxiety and anti-depressant effects, which could have implications for mental health treatments (Lakhrissi et al., 2020).

Photophysical Applications

The photophysical properties of this compound derivatives have also been explored. A study focused on the development of a biomimetic analogue of microbial siderophore from quinolobactin, using 8-hydroxyquinoline groups, indicating potential applications in chemical and biological fields (Akbar et al., 2015).

Safety and Hazards

The safety information for 8-Methylquinolin-5-ol indicates that it is a substance that requires careful handling. It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

8-methylquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRIZLUASUZNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the same procedure as in Example 23-(a), reaction and treatment were carried out using 3.9 g of 3-amino-4-methylphenol, 7 ml of glycerol, 8.7 g of sodium m-nitrobezene sulfonate and 29 ml of a 80% aqueous sulfuric acid solution in order to obtain 290 mg of 5-hydroxy-8-methylquinoline.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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